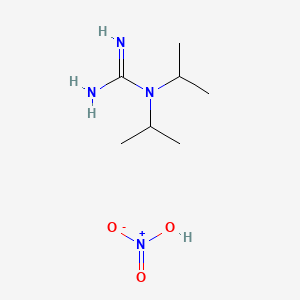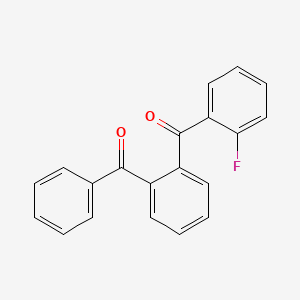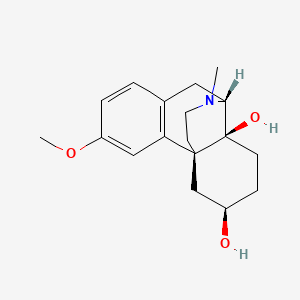
3-Methoxy-17-methyl-morphinan-6-beta,14-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-17-methyl-morphinan-6-beta,14-diol is a chemical compound belonging to the morphinan class. It is structurally related to morphine and other opioids, characterized by its morphinan backbone with specific functional groups attached. This compound has significant pharmacological properties and is studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-17-methyl-morphinan-6-beta,14-diol involves multiple steps, starting from simpler precursors. One common route includes the methylation of morphinan derivatives followed by specific hydroxylation reactions to introduce the 6-beta,14-diol functional groups. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. Purification steps such as crystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-17-methyl-morphinan-6-beta,14-diol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups, potentially forming ketones or aldehydes.
Reduction: Reduction reactions can alter the double bonds within the morphinan structure.
Substitution: Functional groups on the morphinan backbone can be substituted with other groups to modify its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve specific solvents and controlled temperatures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce fully saturated morphinan derivatives. Substitution reactions can introduce new functional groups, altering the compound’s pharmacological properties.
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing other morphinan derivatives with potential therapeutic uses.
Biology: Research focuses on its interactions with biological systems, particularly its binding to opioid receptors.
Medicine: The compound is investigated for its analgesic properties and potential use in pain management.
Industry: It may be used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 3-Methoxy-17-methyl-morphinan-6-beta,14-diol involves its interaction with opioid receptors in the central nervous system. It binds to these receptors, modulating the release of neurotransmitters and altering pain perception. The molecular targets include mu, delta, and kappa opioid receptors, and the pathways involved are related to the inhibition of pain signals and the activation of reward pathways.
Comparison with Similar Compounds
Similar Compounds
Morphine: A naturally occurring opioid with a similar structure but different functional groups.
Codeine: Another morphinan derivative with methylation at different positions.
Oxycodone: A semi-synthetic opioid with structural similarities but distinct pharmacological properties.
Uniqueness
3-Methoxy-17-methyl-morphinan-6-beta,14-diol is unique due to its specific functional groups and stereochemistry, which confer distinct pharmacological properties. Its ability to bind selectively to certain opioid receptors and its potential for reduced side effects make it a compound of interest in medicinal chemistry.
Properties
CAS No. |
3205-48-9 |
|---|---|
Molecular Formula |
C18H25NO3 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
(1R,9R,10S,13R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-10,13-diol |
InChI |
InChI=1S/C18H25NO3/c1-19-8-7-17-11-13(20)5-6-18(17,21)16(19)9-12-3-4-14(22-2)10-15(12)17/h3-4,10,13,16,20-21H,5-9,11H2,1-2H3/t13-,16-,17-,18-/m1/s1 |
InChI Key |
PJTRXTXJJAGLKK-BNEJOLLZSA-N |
Isomeric SMILES |
CN1CC[C@]23C[C@@H](CC[C@]2([C@H]1CC4=C3C=C(C=C4)OC)O)O |
Canonical SMILES |
CN1CCC23CC(CCC2(C1CC4=C3C=C(C=C4)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


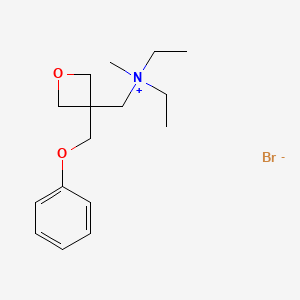
![2,4-Dichloro-1-({2-[(2,4-dichlorophenoxy)methyl]prop-2-en-1-yl}oxy)benzene](/img/structure/B14753275.png)
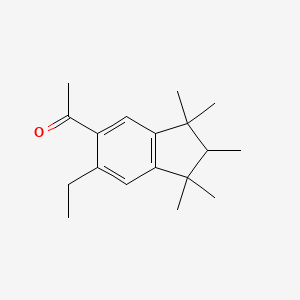
![2-[[3-[(2-Hydroxyphenyl)methylamino]propylamino]methyl]phenol](/img/structure/B14753285.png)
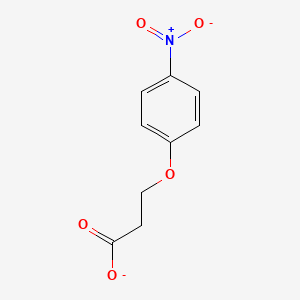
![Tris[4-(trifluoromethyl)phenyl]arsane](/img/structure/B14753304.png)
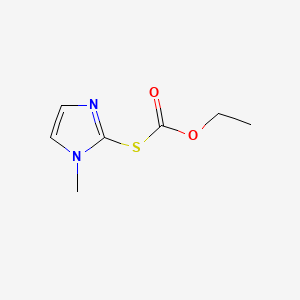
![(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl (2S,4S,7R,8S,9S,10S,12R,13R,16R,17S,18R)-16-(acetyloxy)-2-[(acetyloxy)methyl]-10-hydroxy-9,13,17-trimethyl-7-(4-methyl-2-oxopent-3-en-1-yl)-6-oxo-5-oxapentacyclo[10.8.0.0^{2,9}.0^{4,8}.0^{13,18}]icos-1(20)-ene-17-carboxylate](/img/structure/B14753321.png)
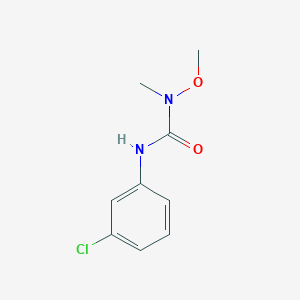

![4,4-difluoro-N-[1-(4-hydroxyphenyl)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]propyl]cyclohexane-1-carboxamide](/img/structure/B14753327.png)
